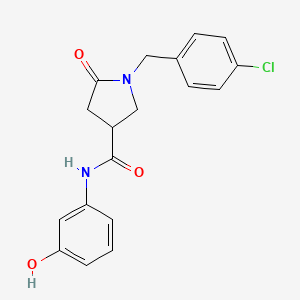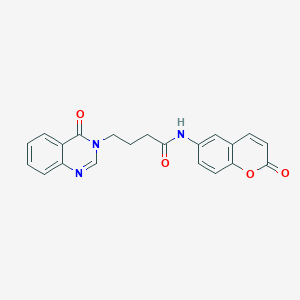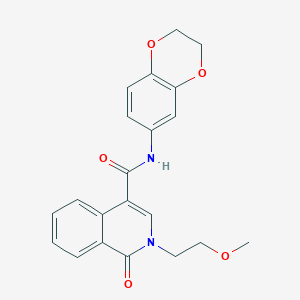![molecular formula C19H18N4O4S B11010331 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide](/img/structure/B11010331.png)
N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide is a complex organic compound that features a thiadiazole ring, a nitrobenzamide group, and a methoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Attachment of the Methoxyphenyl Ethyl Group: This step involves the alkylation of the thiadiazole ring with 2-(4-methoxyphenyl)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Nitrobenzamide Group: The final step is the coupling of the intermediate with 3-methyl-2-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides or thiadiazoles.
Scientific Research Applications
Chemistry
In chemistry, N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their potential anti-inflammatory, antimicrobial, or anticancer properties. The presence of the nitro group and the thiadiazole ring suggests possible interactions with biological macromolecules.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Mechanism of Action
The mechanism by which N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can modulate cellular pathways. The thiadiazole ring may interact with specific enzymes, inhibiting their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide
- N-{5-[2-(4-methylphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide
- N-{5-[2-(4-hydroxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide
Uniqueness
N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacophore and its versatility in synthetic applications.
Properties
Molecular Formula |
C19H18N4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C19H18N4O4S/c1-12-4-3-5-15(17(12)23(25)26)18(24)20-19-22-21-16(28-19)11-8-13-6-9-14(27-2)10-7-13/h3-7,9-10H,8,11H2,1-2H3,(H,20,22,24) |
InChI Key |
HLLCYXWISUAROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B11010252.png)
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11010255.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B11010263.png)
![(4-Chlorophenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B11010267.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11010272.png)
![N-[(4-bromophenyl)sulfonyl]-L-serine](/img/structure/B11010276.png)
![1-(3-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010286.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11010290.png)
![1-(4-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010298.png)


![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11010304.png)

![Dimethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11010333.png)
